molecular formula C8H5BrS B107969 5-Bromobenzo[B]thiophene CAS No. 4923-87-9

5-Bromobenzo[B]thiophene

Cat. No. B107969
CAS RN: 4923-87-9
M. Wt: 213.1 g/mol
InChI Key: RDSIMGKJEYNNLF-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The bromine atom in this compound is positioned at the 5th carbon of the benzo[b]thiophene structure, which can influence its reactivity and make it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including those with bromine substituents, has been explored through various methods. One efficient protocol involves the α-C-H functionalization of 2-iodochalcones using a copper(II) acetate catalyst and xanthate as the sulfur source, which can also be applied to less reactive 2-bromochalcones to yield corresponding 2-acylbenzothiophenes in good yield . Another approach for synthesizing highly substituted thiophenes and benzo[b]thiophenes is a one-pot procedure starting from bromoenynes and o-alkynylbromobenzene derivatives, using a palladium-catalyzed C-S bond formation followed by heterocyclization . Additionally, a trace amount of copper-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) can produce 2-bromobenzofurans(thiophenes) efficiently .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can exhibit interesting electronic properties due to the presence of the bromine atom and the conjugated system. For instance, the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene was found to occur at "abnormal" positions due to a special "non-planar" conjugated model, which influences the electron delocalization and reactivity of the molecule .

Chemical Reactions Analysis

This compound derivatives can undergo various chemical reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene can react with amines to give N-substituted amino derivatives through aromatic nucleophilic substitution, which can also lead to unexpected isomers due to rearrangement . Bromination reactions of benzo[b]thiophene derivatives can be selective, leading to different brominated products depending on the reaction conditions . These reactions highlight the reactivity of the bromine atom and its influence on the overall chemistry of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and the thiophene ring. The bromine atom can make the molecule more reactive towards further functionalization, such as nitration, acetylation, and reduction, as demonstrated in the synthesis of 2-methyl-5-nitrobenzo[b]thiophene derivatives . The electronic properties of these molecules can also be tuned for applications in materials science, as seen in the charge-transporting properties of triphenylamine-based materials .

Scientific Research Applications

Synthesis and Antitubulin Agents

5-Bromobenzo[b]thiophene derivatives have been explored for their potential in synthesizing diverse molecular structures with antiproliferative properties. For example, a library of 3-(α-styryl)-benzo[b]thiophenes showing promising cytotoxic activity against certain cell lines was synthesized using a bromocyclization step involving 3-bromobenzo[b]thiophene derivatives (Tréguier et al., 2014).

Bromination Reaction and Charge-Transporting Materials

The bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a charge-transporting material, was studied to understand the impact of its non-planar conjugated model on bromination reactions. This research offers insights into the synthesis of novel materials with specific electronic properties (Wu et al., 2013).

Halogen Migration in Liquid Ammonia Reactions

Research on halogen migration in reactions involving halogeno derivatives of benzo[b]thiophenes, such as 2-bromobenzo[b]thiophene, revealed significant insights into the behavior of these compounds in liquid ammonia, contributing to a deeper understanding of their chemical properties (Bie et al., 2010).

Palladium-Catalysed Amination for Antimicrobial Activity

Palladium-catalysed amination of benzo[b]thienyl bromides, including derivatives of this compound, has been studied for its potential in creating compounds with antimicrobial properties. This research is significant in the quest for new antibiotics and understanding the structure-activity relationships in these compounds (Queiroz et al., 2004).

Synthesis of Tubulin Binding Agents

The synthesis of 2,3-disubstituted benzo[b]thiophenes, which includes methodologies using this compound derivatives, has been developed for the creation of novel tubulin binding agents. This is a significant step in the development of new therapeutic compounds (Flynn et al., 2001).

Safety and Hazards

5-Bromobenzo[B]thiophene can cause skin irritation and serious eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

5-Bromobenzo[B]thiophene is widely used as a basic skeleton in various fields such as medicine, pesticides, and functional materials . Its synthesis methods and applications are areas of ongoing research .

properties

IUPAC Name

5-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSIMGKJEYNNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964192
Record name 5-Bromo-1-benzothiophene
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URL https://comptox.epa.gov/dashboard/DTXSID40964192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4923-87-9
Record name 5-Bromo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-benzothiophene
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Synthesis routes and methods I

Procedure details

A mixture of polyphosphoric acid (10 g) in chlorobenzene (260 mL) was heated to reflux and added, under nitrogen, dropwise in one hour 1-bromo-4-(2,2-dimethoxy-ethylsulfanyl)-benzene (compound PRE12; 9.71 g, 35 mmol). The reaction mixture was then heated for 4 h until reaction is complete, cooled, quenched with water (150 mL) and extracted into methylene chloride. Combined organic layer was dried over Na2SO4 and concentrated to give a crude residue that was purified by flash chromatography (silica, eluting solvent: petroleum ether) to give 3.8 g of 5-bromo-benzo[b]thiophene (white solid) (Yield=51%).
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
9.71 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromobenzo[b]thiophene was prepared in quantitative yield for two steps from 4-bromobenzenethiol and bromoacetaldehyde dimethyl acetal as described in the preparation of 4- and 6-methoxybenzo[b]thiophene (see Example 92, Part A): mp 40-43.5° C; FDMS 212.1 (M-1); Anal. Calcd for C8H5BrS.0.10C7H8OS: C, 46.01; H, 2.57; S, 15.53. Found: C, 46.19; H, 2.49; S, 15.79.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4- and 6-methoxybenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Bromobenzo[b]thiophene (Chemical Abstracts number 4923-87-9) was prepared as described in Banfield et al.; J. Chem. Soc.; 1956; 2603-2607, and in Seed, Alexander J.; et al. J. Mater. Chem.; vol10; 2000; 2069-2080. A mixture of phosphoric acid (218 g) and chlorobenzene (2 L) was heated at 130° C. and then treated with the product from Example 165A (107.0 g) over 2 hours using a syringe pump. The mixture was heated at 130° C. for 15 hours. Dean-Stark trap was used at the beginning of the reflux to remove water from the mixture. The mixture was allowed to cool to room temperature and quenched with 400 mL of water. The bottom aqueous layer was extracted with 200 mL of methylene chloride. The combined organic layer was washed with 200 mL of 10% Na2CO3, and concentrated to brown oil (129.4 g). The crude oil was dissolved in 1 L of 10:90 EtOAC:hexane, filtered through a short pad of silica gel and concentrated to a yellow oil (85.54 g, 95.8% yield). Further purification was done by column chromatography (silica gel, 5:95 EtOAc:hexane).
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To acetone (600 mL) solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol was added 12.4 g of p-toluenesulfonic acid monohydrate, which was then refluxed for 2 hours. To the reaction solution was added 15.0 g of activated carbon, which was then stirred. Insoluble matter was filtered off and washed with 300 mL of acetone. The filtrate and washings were combined, to which was dropwise added 2700 mL of water at 5 to 15° C. The precipitate was collected by filtration to provide 268 g of 5-bromo-1-benzothiophene as pale purple solid form.
Name
5-bromo-2,3-dihydro-1-benzothiophen-3-ol
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 1.8 g of 5-bromobenzo[b]thiophene in 2 mL of anhydrous DMF and 1 mL of MeOH was added 686 mg of NaOMe. The mixture was heated to 110° C. (bath temp), and 121 mg of CuBr was added. The brown suspension was heated at 110° C. for ˜2 h and at ˜145° C. for 30 min. The reaction was quenched with ca. 50 mL of H2O and the mixture was extracted with 100 mL of Et2O (2×), EtOAc (1×), and CH2Cl2 (1×). The organic layers were washed with 50 mL of brine, combined, dried over MgSO4, concentrated, and flash chromatographed with 3% Et2O-hexanes to afford 894.5 mg (64%) of the title compound along with 168.8 mg (9.4%) of 5-bromobenzo[b]-thiophene.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
121 mg
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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